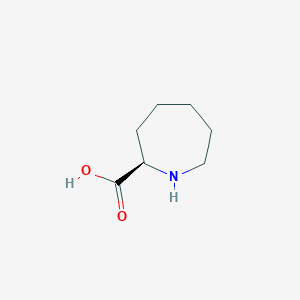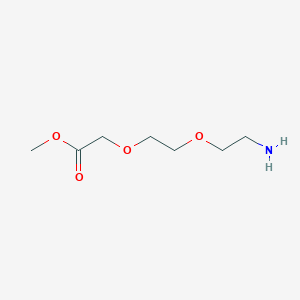
2-(3-Aminothiophen-2-yl)acetic acid
説明
“2-(3-Aminothiophen-2-yl)acetic acid” is a chemical compound with the IUPAC name 2-amino-2-(1H-1lambda3-thiophen-3-yl)acetic acid . It has a molecular weight of 158.2 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminothiophen-2-yl)acetic acid” can be represented by the InChI code 1S/C6H8NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,10H,7H2,(H,8,9) .科学的研究の応用
Electrochromic Material Development
2-(3-Aminothiophen-2-yl)acetic acid derivatives, specifically polyterthiophene derivatives, have shown promising applications in electrochromic materials. The synthesis and electropolymerization of such derivatives, for instance, 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid (TTAA), have been studied extensively. These materials demonstrate excellent electroactivity and redox stability, making them suitable for electrochromic applications with potential in display technologies (Zhang et al., 2016).
Biological Evaluation and Pharmaceutical Research
Derivatives of 2-(3-Aminothiophen-2-yl)acetic acid have been utilized in biological evaluations and pharmaceutical research. For instance, a novel heterocyclic amide derivative, synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid, exhibited significant antioxidant and antimicrobial properties (Cakmak et al., 2022).
Synthetic Chemistry and Heterocyclic Compound Development
In synthetic chemistry, 2-(3-Aminothiophen-2-yl)acetic acid derivatives are key intermediates for creating various heterocyclic compounds. They have been used in the synthesis of thieno[3,2-b]pyridines, which are important for developing new pharmaceuticals and organic materials (Berkaoui et al., 1998).
Antimicrobial Applications
The antimicrobial properties of 2-(3-Aminothiophen-2-yl)acetic acid derivatives have been explored. For example, N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives showed good antibacterial activity, indicating their potential in developing new antimicrobial agents (International Journal of Innovative Technology and Exploring Engineering, 2019).
Safety and Hazards
The safety information available indicates that “2-(3-Aminothiophen-2-yl)acetic acid” may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P338) .
将来の方向性
The synthesis of 2-aminothiophene derivatives, including “2-(3-Aminothiophen-2-yl)acetic acid”, has been a subject of interest due to their pharmacological properties . Future research may focus on developing green methodologies for the synthesis of 2-aminothiophene derivatives . Additionally, the exploration of the biological activities of these compounds may be a promising direction for future research .
特性
IUPAC Name |
2-(3-aminothiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFQJRFOGGSJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminothiophen-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)


![N-[2-(diethylamino)ethyl]-N'-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea](/img/structure/B3181273.png)




